N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Overview
Description
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a piperidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Methylsulfanyl Group: This step involves the methylation of the thiol group on the benzothiazole ring using methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperidine Sulfonyl Group: This is done by reacting piperidine with chlorosulfonic acid to form piperidine-1-sulfonyl chloride, which is then reacted with the benzothiazole derivative.
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A benzene derivative with hydroxyl and sulfonic acid groups.
Uniqueness
N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of a benzothiazole ring, a piperidine sulfonyl group, and a benzamide moiety. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and 4,5-dihydroxy-1,3-benzenedisulfonic acid.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBXIYPDVUBHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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